molecular formula C17H14ClN5O4 B2891737 1-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 923211-80-7

1-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2891737
CAS番号: 923211-80-7
分子量: 387.78
InChIキー: SACNJNLJMDTBAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 2. The amide nitrogen is further substituted with a 2-methoxy-4-nitrophenyl group. The nitro (-NO₂) and methoxy (-OCH₃) groups on the aryl ring confer electron-withdrawing and donating properties, respectively, influencing reactivity, solubility, and biological activity .

特性

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O4/c1-10-16(20-21-22(10)12-5-3-11(18)4-6-12)17(24)19-14-8-7-13(23(25)26)9-15(14)27-2/h3-9H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACNJNLJMDTBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Core Structural Analogues

The following compounds share the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents on the amide nitrogen or aryl groups:

Compound Name (Refcode) Amide Substituent Key Features
ZIPSEY (Shen et al., 2013) (S)-1-hydroxy-3-phenylpropan-2-yl Chiral hydroxy group enhances hydrogen bonding; potential CNS applications .
LELHOB (Niu et al., 2013) (3-Phenyl-1,2-oxazol-5-yl)methyl Isoxazole moiety improves metabolic stability and lipophilicity .
QTC-4-MeOBnEB () 4-Methoxybenzyl Quinoline-triazole hybrid exhibits multi-target therapeutic effects .
3d () 4-Fluorophenyl Fluorine substitution increases bioavailability and membrane permeability .

Key Observations :

  • Hybrid Structures: Compounds like QTC-4-MeOBnEB () demonstrate that hybridizing triazoles with quinolines broadens pharmacological scope, unlike simpler carboxamides.

Physicochemical and Spectroscopic Properties

Melting Points :

  • Title compound: Expected >250°C (decomposition), consistent with high polarity from nitro and carboxamide groups.
  • Analogues: Compounds in exhibit decomposition points >250°C, indicating thermal stability common to triazole carboxamides .

NMR Trends :

  • 1H NMR : The nitro group in the title compound deshields adjacent protons, causing downfield shifts (~8.0–8.5 ppm for aromatic protons) compared to methoxy-substituted analogues (e.g., 3d: δ 7.68–7.91 ppm) .
  • 13C NMR : Carbonyl carbons in carboxamides resonate at ~163 ppm, consistent across analogues (e.g., 3c: δ 163.0 ppm) .

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, starting with the preparation of triazole and aromatic intermediates. Critical steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group integration.
  • Functional group activation : Use of anhydrous aluminum chloride or potassium carbonate to facilitate amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency, while temperature control (60–80°C) minimizes decomposition .
    Methodological improvements, such as continuous flow synthesis, can improve yield (≥75%) and reduce byproducts .

Basic: Which spectroscopic techniques are essential for structural characterization, and how are data interpreted?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions (e.g., chlorophenyl proton signals at δ 7.2–7.8 ppm; triazole carbons at δ 140–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 427.08) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Basic: How do the compound’s functional groups dictate its reactivity in further derivatization?

  • Chlorophenyl group : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions .
  • Nitro group : Reduces to an amine (using Sn/HCl or catalytic hydrogenation), enabling subsequent diazotization or coupling reactions .
  • Methoxy group : Resists oxidation but can undergo demethylation with BBr3 for hydroxylation .
    Reactivity is solvent-dependent; DMF enhances nitro group reduction, while THF favors triazole ring stability .

Advanced: How can synthetic routes be optimized to address low yields or impurities?

  • Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading) to identify optimal conditions. For example, Pd/C (5 mol%) in EtOH at 70°C improves coupling efficiency by 30% .
  • Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomeric byproducts .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Assay standardization : Validate protocols (e.g., MIC testing against S. aureus ATCC 25923) to ensure reproducibility. Discrepancies may arise from solvent choice (DMSO vs. saline) .
  • Structural analogs : Compare bioactivity with derivatives (e.g., replacing 4-nitrophenyl with methoxyphenyl) to identify pharmacophore requirements .
  • Dose-response studies : Use logarithmic concentration ranges (1–100 μM) to differentiate true activity from assay noise .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in aromatic rings : Apply SHELXL restraints (e.g., SIMU/DELU) to model overlapping electron densities .
  • Twinned crystals : Use the Hooft parameter in PLATON to detect twinning and refine using a twin law (e.g., -h, -k, l) .
  • Hydrogen bonding networks : Validate via Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions (e.g., N–H···O bonds) .

Advanced: How can reaction mechanisms for unexpected byproducts (e.g., triazole ring-opening) be elucidated?

  • Isotopic labeling : Introduce 15N at the triazole ring to track nitrogen migration via LC-MS/MS .
  • Computational modeling : Use Gaussian09 at the B3LYP/6-31G(d) level to simulate transition states and identify energetically favorable pathways .
  • Kinetic studies : Monitor reaction progress via UV-Vis (λ = 300 nm for nitro group intermediates) to detect intermediate species .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (PDB: 1ATP) using flexible side-chain sampling. Key interactions: triazole N3 with Lys72; chlorophenyl with hydrophobic pockets .
  • MD simulations (GROMACS) : Run 100-ns simulations to assess binding stability (RMSD ≤2.0 Å) and free energy (MM-PBSA) calculations .
  • QSAR modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with IC50 values .

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